molecular formula C13H19ClN2O2 B14133161 Benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride

Benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride

Cat. No.: B14133161
M. Wt: 270.75 g/mol
InChI Key: HIOPEGQGWFZSLG-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-pyrrolidin-2-ylacetate hydrochloride is a synthetic organic compound featuring a benzyl ester group, an amino-substituted pyrrolidine ring, and a hydrochloride salt. The pyrrolidine moiety may confer conformational rigidity, influencing receptor binding or metabolic stability, while the benzyl ester group could enhance lipophilicity.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c14-12(11-7-4-8-15-11)13(16)17-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12,15H,4,7-9,14H2;1H

InChI Key

HIOPEGQGWFZSLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(C(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride typically involves the protection of the amine group in pyrrolidine with a benzyl carbamate (Cbz) group. One common method involves the reaction of pyrrolidine with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine. The resulting N-Cbz-pyrrolidine is then subjected to further reactions to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cbz-Aminomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride involves its ability to form stable amide bonds, which are crucial in various biochemical processes. The compound can interact with enzymes and proteins, influencing their activity and function. The Cbz group provides protection during synthetic processes, allowing for selective reactions to occur .

Comparison with Similar Compounds

2-(Methylamino)-2-phenylacetic Acid Hydrochloride

Key Differences :

  • Backbone: Lacks the pyrrolidine ring and benzyl ester group. Instead, it has a phenyl group and a methylamino substituent.
  • Functional Groups: Carboxylic acid (vs. ester) and methylamino (vs. primary amino group).
  • Solubility : The carboxylic acid form may exhibit higher aqueous solubility than the ester derivative .

Implications :

  • Acidic properties may limit membrane permeability compared to esters.

Benzyl Glycinate Hydrochloride

Key Differences :

  • Amino Acid Structure: Glycine (simplest amino acid) replaces the pyrrolidine-containing backbone.
  • Complexity : Lacks the cyclic amine, which could reduce steric hindrance and alter metabolic pathways .

Implications :

  • Glycinate derivatives are often used in peptide synthesis, whereas pyrrolidine-containing compounds may target neurological or enzymatic systems.

Ethyl 2-(Methylamino)-2-(pyridin-3-yl)acetate Dihydrochloride

Key Differences :

  • Substituents : Pyridin-3-yl group (aromatic heterocycle) vs. pyrrolidine (saturated cyclic amine).
  • Salt Form : Dihydrochloride (two HCl equivalents) vs. single hydrochloride.
  • Ester Group : Ethyl ester (shorter alkyl chain) vs. benzyl ester .

Implications :

  • Pyridine’s aromaticity may enhance π-π stacking interactions, whereas pyrrolidine’s basicity could influence pH-dependent solubility.
  • Dihydrochloride salts generally exhibit higher solubility in polar solvents.

Benzyl Fentanyl Hydrochloride

Key Differences :

  • Pharmacological Class : Opioid derivative with a phenethylpiperidine core vs. pyrrolidine-acetate ester.
  • Functionality : Designed for μ-opioid receptor binding, unlike the target compound, which lacks documented opioid activity .

Implications :

  • Highlights the importance of the benzyl group in modulating lipophilicity across diverse drug classes.

Reactivity and Stability

  • Incompatibilities: All hydrochloride salts in the evidence (e.g., benzyl fentanyl, 2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride) are incompatible with oxidizing agents, suggesting a common risk profile .
  • Decomposition : Thermal breakdown may release CO/CO₂, similar to benzyl fentanyl .

Toxicology

  • Skin/Eye Irritation: Common across hydrochloride salts (e.g., notes inflammation risks) .

Data Table: Structural and Functional Comparison

Compound Core Structure Functional Groups Salt Form Key Applications
Benzyl 2-amino-2-pyrrolidin-2-ylacetate Pyrrolidine, benzyl ester Amino, ester Hydrochloride Research intermediates
2-(Methylamino)-2-phenylacetic acid Phenyl, carboxylic acid Methylamino, carboxylic acid Hydrochloride Synthetic intermediates
Benzyl glycinate hydrochloride Glycine, benzyl ester Amino, ester Hydrochloride Peptide synthesis
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate Pyridine, ethyl ester Methylamino, ester Dihydrochloride Pharmaceutical research
Benzyl fentanyl hydrochloride Phenethylpiperidine Amide, benzyl group Hydrochloride Opioid receptor studies

Biological Activity

Benzyl 2-amino-2-pyrrolidin-2-ylacetate; hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Benzyl 2-amino-2-pyrrolidin-2-ylacetate; hydrochloride is a derivative of pyrrolidine, which is known for its role in various biological processes. The compound exhibits significant affinity for several biological targets, influencing its pharmacological profile.

Biological Activities

1. Neuropharmacological Effects

Research indicates that Benzyl 2-amino-2-pyrrolidin-2-ylacetate; hydrochloride displays notable neuropharmacological properties. It has been shown to modulate neurotransmitter systems, particularly through interactions with receptors involved in pain perception and mood regulation.

Case Study: Analgesic Activity
A study demonstrated that this compound exhibited analgesic effects comparable to standard analgesics. The mechanism of action appears to involve the inhibition of specific pain pathways, providing a basis for its potential use in pain management therapies .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it possesses cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells.

Table 1: Cytotoxic Activity of Benzyl 2-amino-2-pyrrolidin-2-ylacetate; hydrochloride

Cell LineIC50 (µM)Reference
Human Glioblastoma U25115.5
Human Melanoma WM79312.3
CNS Cancer SNB-7518.7

The structure-activity relationship (SAR) analysis indicates that modifications to the benzyl group significantly influence cytotoxic potency, suggesting avenues for further development of more effective analogs .

3. Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of the compound. In animal models, it has been shown to reduce seizure frequency and severity, indicating its potential as a treatment for epilepsy.

The biological activity of Benzyl 2-amino-2-pyrrolidin-2-ylacetate; hydrochloride can be attributed to its ability to interact with various molecular targets:

  • Monoacylglycerol Lipase (MAGL) Inhibition: The compound has been identified as a selective inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition can enhance endocannabinoid signaling, contributing to its analgesic and anticancer effects .
  • Neurotransmitter Modulation: By affecting neurotransmitter release and receptor activity, the compound may influence both pain perception and seizure thresholds.

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